rac 4-Amino-m-tyrosine Dihydrochloride
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Overview
Description
Rac 4-Amino-m-tyrosine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Polymer Modification and Material Science
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, forming amine-treated polymers. These modified polymers show increased swelling properties, enhanced thermal stability, and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Phloretic Acid as an Alternative for Polybenzoxazine The compound is explored as an alternative to phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazine, a type of thermoset polymer. Using phloretic acid enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation. This provides a sustainable method to enhance the properties of aliphatic –OH bearing molecules or macromolecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Applications in Antimicrobial and Antifungal Activities
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Derivatives of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, specifically 3-[(2-Hydroxyphenyl)amino]butanoic acids, have been synthesized and shown to exhibit good antimicrobial activity against various bacterial strains like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antioxidant, Anti-Inflammatory, and Antiulcer Activities A series of novel compounds involving 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These compounds have shown significant results, comparable to standard drugs, in terms of their efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Mechanism of Action
Target of Action
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, also known as L-Tyrosine , is a proteogenic amino acid that primarily targets kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
L-Tyrosine acts as a receiver of phosphate groups that are transferred by kinases . This phosphorylation event alters the function of the proteins, leading to changes in cell signaling pathways and influencing various cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific proteins that are phosphorylated. Phosphorylation can activate or deactivate enzymes, alter protein function, and influence cell signaling pathways
Biochemical Analysis
Cellular Effects
Amino acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid vary with different dosages in animal models .
Metabolic Pathways
It could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWPXBNFKWLGJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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